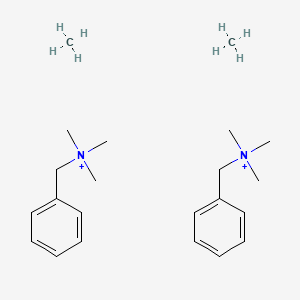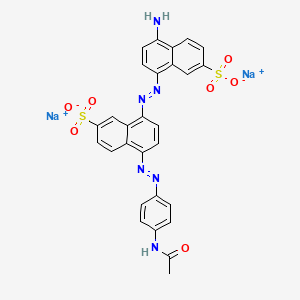
Iodomethyltrimethylarsonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomethyltrimethylarsonium iodide is an organoarsenic compound characterized by the presence of arsenic, iodine, and methyl groups
Méthodes De Préparation
The synthesis of iodomethyltrimethylarsonium iodide typically involves the reaction of trimethylarsine with iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the toxic and reactive nature of the reagents involved.
Analyse Des Réactions Chimiques
Iodomethyltrimethylarsonium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various arsenic-containing species.
Reduction: Reduction reactions can convert the compound into different arsenic derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Iodomethyltrimethylarsonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of materials with unique properties, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of iodomethyltrimethylarsonium iodide involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their function and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Iodomethyltrimethylarsonium iodide can be compared with other organoarsenic compounds, such as trimethylarsine oxide and dimethylarsinic acid. While these compounds share some similarities in their chemical structure, this compound is unique due to the presence of the iodide ion, which influences its reactivity and potential applications. Other similar compounds include arsenobetaine and arsenocholine, which differ in their biological activity and toxicity profiles.
Propriétés
| 64049-02-1 | |
Formule moléculaire |
C4H11AsI2 |
Poids moléculaire |
387.86 g/mol |
Nom IUPAC |
iodomethyl(trimethyl)arsanium;iodide |
InChI |
InChI=1S/C4H11AsI.HI/c1-5(2,3)4-6;/h4H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
DKVCRVLGTRFRQT-UHFFFAOYSA-M |
SMILES canonique |
C[As+](C)(C)CI.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







